(2E)-1-{5-[(4-methylbenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-3-phenylprop-2-en-1-one
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Overview
Description
(2E)-1-{5-[(4-methylbenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-3-phenylprop-2-en-1-one is a complex organic compound that features a triazole ring, a pyridine ring, and a phenylprop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of polar solvents, acidic or basic catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
For large-scale production, the synthesis process is optimized to reduce reaction time and improve efficiency. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
(2E)-1-{5-[(4-methylbenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(2E)-1-{5-[(4-methylbenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-3-phenylprop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of (2E)-1-{5-[(4-methylbenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate:
Disilane-bridged architectures: Compounds featuring Si-Si bonds, used in optoelectronic materials.
Properties
Molecular Formula |
C24H21N5O |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
(E)-1-[5-[(4-methylphenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C24H21N5O/c1-18-9-11-20(12-10-18)16-26-24-27-23(21-8-5-15-25-17-21)28-29(24)22(30)14-13-19-6-3-2-4-7-19/h2-15,17H,16H2,1H3,(H,26,27,28)/b14-13+ |
InChI Key |
GFBXAWPBQUCFJE-BUHFOSPRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CNC2=NC(=NN2C(=O)/C=C/C3=CC=CC=C3)C4=CN=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC(=NN2C(=O)C=CC3=CC=CC=C3)C4=CN=CC=C4 |
Origin of Product |
United States |
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